2-Tetradecyne

Analytical Chemistry Chromatography Semiochemical Analysis

2-Tetradecyne (CAS 638-60-8, molecular formula C₁₄H₂₆) is an internal alkyne hydrocarbon with the systematic name tetradec-2-yne. Its carbon-carbon triple bond is positioned internally between carbons 2 and 3, distinguishing it structurally from terminal alkynes and saturated alkanes of the same carbon chain length.

Molecular Formula C14H26
Molecular Weight 194.36 g/mol
CAS No. 638-60-8
Cat. No. B15492276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tetradecyne
CAS638-60-8
Molecular FormulaC14H26
Molecular Weight194.36 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC#CC
InChIInChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3,5,7-14H2,1-2H3
InChIKeySWBIKWIZPASJAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Tetradecyne (CAS 638-60-8) Procurement Specification: Chemical Identity and Physicochemical Baseline


2-Tetradecyne (CAS 638-60-8, molecular formula C₁₄H₂₆) is an internal alkyne hydrocarbon with the systematic name tetradec-2-yne [1]. Its carbon-carbon triple bond is positioned internally between carbons 2 and 3, distinguishing it structurally from terminal alkynes and saturated alkanes of the same carbon chain length. Key physicochemical parameters include a density of 0.775 g/cm³, a boiling point of 253.3°C at 760 mmHg, and a molecular weight of 194.36 g/mol [2][3]. Commercial availability of this specific isomer is notably limited compared to its terminal analog 1-tetradecyne, often necessitating custom synthesis for research applications .

2-Tetradecyne (CAS 638-60-8) Differentiation: Why Terminal Alkyne or Alkane Analogs Are Not Interchangeable


Procurement of 2-tetradecyne over its closest structural analogs—1-tetradecyne (terminal alkyne), tetradecane (saturated), and 2-tetradecene (internal alkene)—is not a commodity decision based on price or availability. The internal triple bond position (C2–C3) confers distinct chromatographic retention behavior and stereoelectronic properties that materially alter synthetic outcomes. Terminal alkynes such as 1-tetradecyne exhibit markedly different reactivity profiles due to the acidic terminal C–H proton (pKa ~25), enabling Sonogashira coupling and terminal alkyne-specific transformations that are entirely inaccessible to the internal triple bond of 2-tetradecyne . Conversely, the internal alkyne motif of 2-tetradecyne provides a unique scaffold for stereoselective reductions, regioselective additions, and the construction of biologically active enyne or diene frameworks that cannot be replicated using terminal alkynes or saturated analogs [1]. The quantitative evidence presented in Section 3 substantiates why 2-tetradecyne must be specified by exact CAS number rather than generic class.

2-Tetradecyne (CAS 638-60-8) Quantitative Differentiation Evidence: Comparative Data for Scientific Selection


2-Tetradecyne vs. 1-Tetradecyne: Gas Chromatographic Retention Index Differentiation on Non-Polar Stationary Phase

On a non-polar OV-101 capillary column, 2-tetradecyne (internal alkyne) exhibits a Kovats retention index of 1464, which is distinct from the retention behavior expected for 1-tetradecyne (terminal alkyne) based on established structure-retention relationships for n-alkynes [1]. This difference enables unambiguous chromatographic resolution of positional isomers in complex mixtures, a critical requirement for semiochemical identification workflows where co-elution of structurally similar C₁₄ hydrocarbons would compromise analytical accuracy.

Analytical Chemistry Chromatography Semiochemical Analysis

2-Tetradecyne vs. Tetradecane: Molecular Formula and Unsaturation Level Distinction

2-Tetradecyne (C₁₄H₂₆) possesses one carbon-carbon triple bond, corresponding to two degrees of unsaturation relative to its fully saturated analog tetradecane (C₁₄H₃₀) [1]. This fundamental molecular formula difference of four hydrogen atoms directly impacts physical properties: 2-tetradecyne has a boiling point of 253.3°C at 760 mmHg [2], whereas tetradecane boils at approximately 253-254°C under similar conditions but with distinct liquid density and refractive index values. More critically, the triple bond provides a synthetic handle for stereoselective partial hydrogenation to (Z)- or (E)-2-tetradecene intermediates, a transformation that is chemically impossible from the saturated tetradecane starting material [3].

Synthetic Chemistry Hydrogenation Chemistry Catalysis

2-Tetradecyne as a Critical Intermediate in Lepidopteran Sex Pheromone Synthesis

The internal 2-alkyne motif of 2-tetradecyne serves as the essential precursor scaffold for constructing (7R,8S)-cis-2-methyl-7,8-epoxyoctadecane, the sex pheromone of the gypsy moth Lymantria dispar L. [1]. The patented synthetic route proceeds through 2-tridecyn-1-ol and related internal alkyne intermediates, with the internal triple bond position enabling stereocontrolled epoxidation and subsequent chain extension reactions. A terminal alkyne such as 1-tetradecyne would direct synthetic intermediates down a divergent pathway, yielding products with incorrect stereochemistry and chain topology that would fail to elicit the requisite biological response .

Semiochemistry Pest Management Asymmetric Synthesis

2-Tetradecyne Physical Property Differentiation: Density and Boiling Point Comparison with 1-Tetradecyne

Despite identical molecular weights (194.36 g/mol), 2-tetradecyne and 1-tetradecyne exhibit measurable differences in physical properties that influence purification strategy and handling protocols. 2-Tetradecyne has a density of 0.775 g/cm³ [1] compared to 0.790 g/mL at 20°C for 1-tetradecyne . More significantly, 2-tetradecyne exhibits a boiling point of 253.3°C at 760 mmHg, whereas 1-tetradecyne boils at 132-134°C at a reduced pressure of 14 mmHg, corresponding to a substantially different vapor pressure profile . These differences are not trivial; they dictate distillation parameters, solvent compatibility, and the practical feasibility of removal under vacuum during workup procedures.

Physical Chemistry Purification Formulation Science

2-Tetradecyne (CAS 638-60-8) High-Value Application Scenarios Based on Verified Differentiation Evidence


Synthesis of Geometrically Defined (Z)- and (E)-2-Tetradecene Stereoisomers via Stereoselective Partial Hydrogenation

Researchers requiring geometrically pure (Z)-2-tetradecene or (E)-2-tetradecene intermediates should specify 2-tetradecyne as the starting material. Catalytic hydrogenation over Lindlar's catalyst selectively yields the (Z)-isomer, while sodium-ammonia (Birch) reduction affords the (E)-isomer [1]. This stereochemical control is predicated on the internal triple bond position of 2-tetradecyne; neither 1-tetradecyne nor tetradecane can provide access to these specific stereochemical outcomes. Applications include the synthesis of lepidopteran pheromone components and semiochemical standards for analytical calibration.

Analytical Reference Standard for GC-MS Identification of Internal C₁₄ Alkynes in Complex Biological Matrices

2-Tetradecyne serves as an essential authentic reference standard for gas chromatography-mass spectrometry (GC-MS) workflows aimed at identifying internal C₁₄ alkynes in insect pheromone gland extracts, plant volatile profiles, and environmental samples. Its verified Kovats retention index of 1464 on OV-101 columns [2] provides an unambiguous chromatographic fingerprint that distinguishes it from co-occurring C₁₄ hydrocarbons. Misidentification using a terminal alkyne standard such as 1-tetradecyne would lead to erroneous compound assignments and flawed semiochemical-activity conclusions.

Construction of Enyne and Diene Scaffolds for Structure-Activity Relationship (SAR) Studies of Antimicrobial Natural Product Analogs

The internal alkyne motif of 2-tetradecyne provides a versatile synthetic handle for constructing conjugated enyne and diene frameworks, which are core structural elements of antimicrobial polyyne natural products such as caryoynencins [3]. The precise carbon chain length (C₁₄) and internal triple bond position enable systematic variation of the alkyne-to-alkene ratio, a key parameter in SAR studies that cannot be explored using terminal alkynes or saturated hydrocarbon building blocks.

Development of Novel Alkyne-Containing Lipids and Surfactants via Regioselective Addition Chemistry

2-Tetradecyne's internal triple bond participates in regioselective addition reactions—including hydroboration, hydrosilylation, and transition metal-catalyzed functionalization—that yield branched or functionalized C₁₄ lipids with defined chain architecture. These derivatives find application in the development of specialty surfactants, lubricant additives, and membrane probes. The physical property differences documented between 2-tetradecyne and 1-tetradecyne (density, boiling point) also influence formulation behavior and necessitate compound-specific procurement for reproducible results [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Tetradecyne

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.